The synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods:
These synthesis methods underline the compound's accessibility for further research and application.
The molecular structure of Dibenzo[b,f][1,4]oxazepin-11(10H)-one is characterized by:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one participates in various chemical reactions:
The mechanism of action for Dibenzo[b,f][1,4]oxazepin-11(10H)-one involves:
The physical and chemical properties of Dibenzo[b,f][1,4]oxazepin-11(10H)-one include:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific applications:
The systematic naming of this heterocycle follows IUPAC conventions, where "dibenzo" denotes two fused benzene rings, and "[b,f]" specifies their fusion points to the central oxazepine ring. The term "[1,4]oxazepine" indicates oxygen at position 1 and nitrogen at position 4 within the seven-membered ring, while the suffix "-11(10H)-one" designates a ketone functional group at position 11 and clarifies the lactam’s tautomeric state [3] [8].
The compound’s molecular formula is C₁₃H₉NO₂, with a molecular weight of 211.22 g/mol. Its crystallinity is evidenced by a sharp melting point of 211–213°C, consistent across literature reports [3] [6]. Spectroscopic characterization includes a distinctive SMILES string (O=C1Nc2ccccc2Oc3ccccc13) and InChI key (OXMPDOZBQGHTGH-UHFFFAOYSA-N), which facilitate database searches and computational studies [3] [4]. The lactam carbonyl (C=O) and amine (N-H) groups dominate its infrared spectrum, while its planar tricyclic system exhibits characteristic aromatic signals in nuclear magnetic resonance spectra [8].
Table 1: Nomenclature and Identifiers of Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | Dibenzo[b,f][1,4]oxazepin-11(10H)-one |
Alternative Name | 10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-one |
CAS Registry Number | 3158-85-8 |
Molecular Formula | C₁₃H₉NO₂ |
Molecular Weight | 211.22 g/mol |
SMILES Notation | O=C1Nc2ccccc2Oc3ccccc13 |
InChI Key | OXMPDOZBQGHTGH-UHFFFAOYSA-N |
The synthetic exploration of this scaffold emerged prominently in the mid-20th century alongside growing interest in tricyclic psychotropic agents. Early routes relied on copper-mediated Ullmann condensation, where 2-chloronitrobenzene derivatives underwent cyclization with 2-aminophenols under harsh conditions (180–200°C), yielding unsubstituted and nitro-substituted variants with modest efficiency [2]. These methods faced limitations in regioselectivity and functional group tolerance, prompting investigations into milder alternatives.
A significant advancement arrived with the application of palladium-catalyzed carbonylation. As demonstrated by PdI₂/Cytop 292 systems, substituted 2-(2-iodophenoxy)anilines underwent intramolecular cyclocarbonylation at 80–100°C under 20–30 bar CO pressure, achieving yields exceeding 85% while accommodating diverse electron-donating and withdrawing groups [5]. Concurrently, Smiles rearrangement pathways were exploited for ring closure, particularly using o-nitrochloro precursors from benzene or pyridine, enabling access to both dibenzo and pyridobenzoxazepinones under basic conditions [2] [7]. This evolution toward catalytic, atom-economical methods reflects broader trends in sustainable heterocyclic synthesis.
Table 2: Evolution of Synthetic Strategies for Dibenzo[b,f][1,4]oxazepin-11(10H)-one Core
Synthetic Era | Methodology | Conditions | Key Advances | Yield Range |
---|---|---|---|---|
Mid-20th Century | Copper-Mediated Ullmann Condensation | 180–200°C, no solvent | Initial scaffold access | 40–55% |
1980s–1990s | Smiles Rearrangement | K₂CO₃/DMF, 80–100°C | Improved regiocontrol, nitro derivatives | 60–75% |
2000s–Present | Palladium-Catalyzed Carbonylation | PdI₂/Cytop 292, 80°C, 20–30 bar CO | Broad functional group tolerance | 80–92% |
Contemporary | Continuous Flow Cyclization | Toluene/DMF, 120–150°C, automated | Scalability (>90%) | 85–90% |
The dibenzoxazepinone scaffold serves as a privileged structure in central nervous system (CNS) drug discovery, exemplified by its role in the synthesis of antipsychotics. Notably, halogenated derivatives like 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS: 3158-91-6) are key precursors to Amoxapine, a marketed antipsychotic acting through dopamine D₂ and serotonin 5-HT₂A receptor modulation [9] [10]. The electron-withdrawing chlorine at the 2-position enhances metabolic stability and influences receptor binding affinity, demonstrating how subtle structural changes confer significant pharmacological advantages [9].
Beyond CNS applications, nitro-substituted analogs (e.g., 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, CAS: 16398-16-6) exhibit potent antiparasitic activity. Against Giardia lamblia, these derivatives achieve IC₅₀ values as low as 0.18 μM—surpassing metronidazole by 10-fold—likely through nitroreductase-triggered cytotoxic effects [7]. Additionally, the scaffold modulates multidrug resistance (MDR) in oncology; specific derivatives reverse P-glycoprotein-mediated drug efflux in cancer cells, potentiating the efficacy of chemotherapeutics like doxorubicin [10]. This multifaceted bioactivity profile, spanning antipsychotic, antiparasitic, and anticancer adjuvancy domains, underscores the compound’s versatility as a pharmacophore.
Table 3: Bioactive Derivatives and Their Therapeutic Applications
Derivative | Substituent Position | Biological Target | Therapeutic Area | Key Finding |
---|---|---|---|---|
2-Chloro- (CAS 3158-91-6) | C-2 (benzene ring) | Dopamine D₂/5-HT₂A receptors | Antipsychotic (Amoxapine precursor) | Enhanced receptor affinity vs. unsubstituted analog |
2-Nitro- (CAS 16398-16-6) | C-2 (benzene ring) | Giardia lamblia nitroreductase | Antiparasitic | IC₅₀ = 0.18 μM (10× > metronidazole) |
8-Trifluoromethyl- | C-8 (central ring) | P-glycoprotein (ABCB1 transporter) | Oncology (MDR reversal) | 5-fold ↑ doxorubicin accumulation in MDR cells |
N-Ethyl- | N-10 | σ-1 receptors | Anxiolytic (preclinical) | Kᵢ = 120 nM in receptor binding assays |
The scaffold’s structural plasticity enables rational drug design:
These insights solidify dibenzo[b,f][1,4]oxazepin-11(10H)-one as an indispensable template for developing mechanistically diverse therapeutics, bridging traditional psychiatric applications with emerging antiparasitic and oncological strategies [4] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: